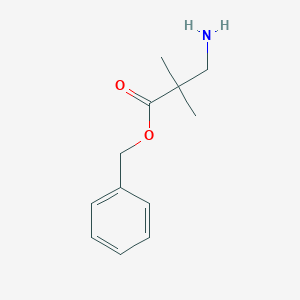
Benzyl 3-amino-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-amino-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H17NO2. It is a derivative of propanoic acid and contains an amino group, making it a versatile compound in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Esterification: The synthesis of Benzyl 3-amino-2,2-dimethylpropanoate typically begins with the esterification of 3-amino-2,2-dimethylpropanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid.
Protection and Ammonolysis: Another method involves the protection of hydroxymethyl trimethylacetic acid followed by ammonolysis to obtain the desired compound.
Industrial Production Methods
The industrial production of this compound often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Benzyl 3-amino-2,2-dimethylpropanoate can undergo oxidation reactions to form corresponding oxo compounds.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry
Benzyl 3-amino-2,2-dimethylpropanoate is utilized in the development of bioactive compounds. Its structure allows for modifications that can lead to enhanced pharmacological properties.
- Synthesis of Bioactive Compounds : The compound serves as an intermediate in synthesizing various benzamide derivatives that exhibit antioxidant and free radical scavenging activities. These derivatives have been shown to outperform standard antioxidants in certain assays, indicating potential therapeutic applications in oxidative stress-related diseases .
- Antiproliferative Activity : Research has demonstrated that derivatives of this compound possess antiproliferative properties against cancer cell lines such as HeLa cells. In vitro studies have provided insights into the structure-activity relationship, suggesting that modifications can enhance efficacy against specific cancer types .
Organic Synthesis
The compound plays a crucial role in several synthetic methodologies:
- Michael Addition Reactions : this compound is involved in microwave-assisted Michael addition reactions, which facilitate the formation of β-amino acids. This method allows for the synthesis of compounds under mild conditions with improved yields compared to traditional methods.
- Amination of β-Hydroxyl Acid Esters : The compound has been employed in the direct amination of β-hydroxyl acid esters. This process is significant for producing β-amino acid esters, which are valuable building blocks in organic synthesis and pharmaceutical development .
The biological interactions of this compound have been a focus of research due to its potential therapeutic implications:
- Antioxidant Properties : Studies indicate that certain derivatives synthesized from this compound exhibit strong antioxidant properties, making them candidates for further exploration in treating diseases associated with oxidative damage.
- Enzyme Inhibition : The compound has shown promise as a tyrosinase inhibitor, which could be beneficial for treating hyperpigmentation disorders. In vitro assays have indicated effective inhibition, suggesting potential applications in dermatological treatments .
Case Studies and Research Findings
Several studies have highlighted the versatility and effectiveness of this compound:
Mécanisme D'action
The mechanism of action of Benzyl 3-amino-2,2-dimethylpropanoate involves its interaction with specific molecular targets. For instance, in the context of HDAC inhibition, it binds to the active site of histone deacetylases, preventing the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-2,2-dimethylpropanoate: Similar in structure but with a methyl group instead of a benzyl group.
3-amino-2,2-dimethylpropanoic acid: The parent acid form of the compound.
Benzyl 3-hydroxy-2,2-dimethylpropanoate: Contains a hydroxyl group instead of an amino group.
Uniqueness
Benzyl 3-amino-2,2-dimethylpropanoate is unique due to its combination of an amino group and a benzyl ester, which provides distinct reactivity and potential for diverse chemical transformations. Its structure allows it to participate in a variety of reactions, making it a valuable compound in synthetic organic chemistry and pharmaceutical research.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
benzyl 3-amino-2,2-dimethylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |
Clé InChI |
GXXVNIJKWQCHBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















